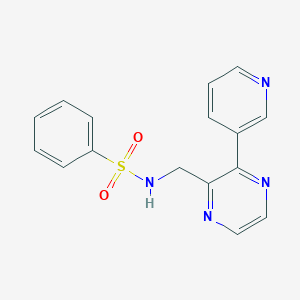
N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide, also known as PDD00017273, is a small molecule inhibitor that has been studied for its potential use in treating various diseases. This compound has been found to have a wide range of applications in scientific research due to its unique properties.
Scientific Research Applications
Kinase Inhibition
N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides have been designed as selective inhibitors of Leucine-Zipper and Sterile-α Motif Kinase (ZAK). A representative compound from this series exhibited strong inhibition of ZAK's kinase activity, with significant therapeutic effects on cardiac hypertrophy in hypertensive rat models, highlighting its potential for treating cardiovascular diseases (Chang et al., 2017).
Antimicrobial Activity
Substituted N-(pyrazin-2-yl)benzenesulfonamides have been synthesized to explore the effects of different linkers connecting pyrazine to benzene cores on antimicrobial activity. Notably, some compounds demonstrated good antitubercular activity against M. tuberculosis H37Rv, indicating potential applications in treating tuberculosis (Bouz et al., 2019).
Anticancer Evaluation
Several N-(guanidinyl)benzenesulfonamides bearing pyrazole, pyrimidine, and pyridine moieties were evaluated for their anticancer activity against the human tumor breast cell line (MCF7). Some compounds showed promising activity, suggesting their potential in developing new anticancer therapies (Ghorab et al., 2014).
Metal Coordination
N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide have been studied for their potential as ligands for metal coordination. These compounds display interesting molecular and supramolecular structures that could be leveraged in materials science and catalysis (Jacobs et al., 2013).
Corrosion Inhibition
Experimental and theoretical studies on a novel synthesized azopyrazole-benzenesulfonamide derivative demonstrated its efficiency as a corrosion inhibitor for mild steel in acidic environments. This suggests its applicability in industrial settings to prevent metal corrosion (Mostfa et al., 2020).
properties
IUPAC Name |
N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-23(22,14-6-2-1-3-7-14)20-12-15-16(19-10-9-18-15)13-5-4-8-17-11-13/h1-11,20H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWLHVQWLKYOPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

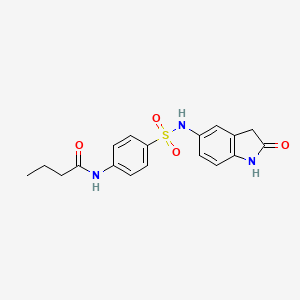
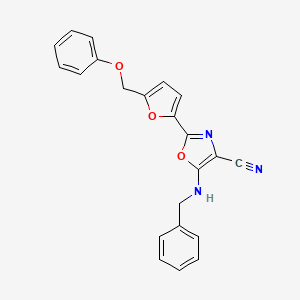
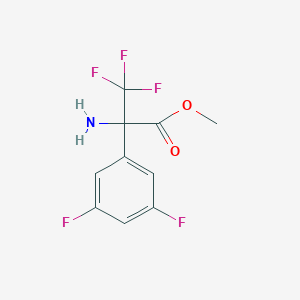
![4-(Dimethylamino)-3-formyl-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]benzamide](/img/structure/B2513359.png)
![3-(dimethylamino)-N-[1-(5-thiophen-2-ylpyrazolidine-3-carbonyl)piperidin-4-yl]benzamide](/img/structure/B2513361.png)
![5-((2-methoxybenzyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2513364.png)
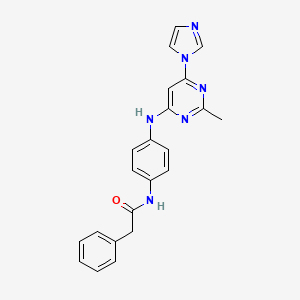
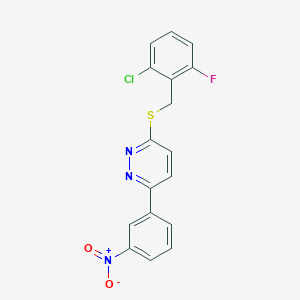
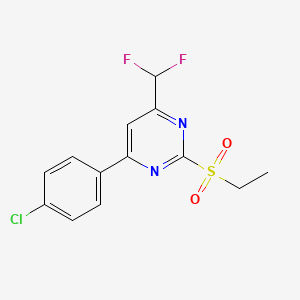
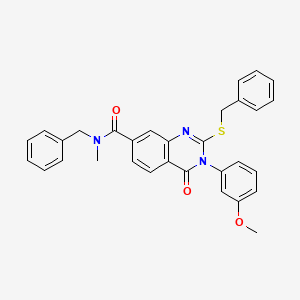
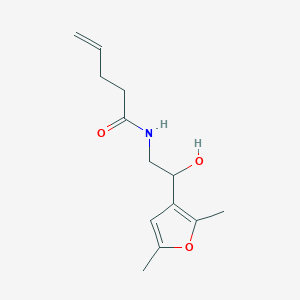
![N-[[4-(dimethylamino)phenyl]methyl]-N-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2513374.png)
![(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2513376.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2513377.png)